3-[(1R)-1-aminoethyl]-4-fluoro-benzonitrile;hydrochloride 3-[(1R)-1-aminoethyl]-4-fluoro-benzonitrile;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18298013
InChI: InChI=1S/C9H9FN2.ClH/c1-6(12)8-4-7(5-11)2-3-9(8)10;/h2-4,6H,12H2,1H3;1H/t6-;/m1./s1
SMILES:
Molecular Formula: C9H10ClFN2
Molecular Weight: 200.64 g/mol

3-[(1R)-1-aminoethyl]-4-fluoro-benzonitrile;hydrochloride

CAS No.:

Cat. No.: VC18298013

Molecular Formula: C9H10ClFN2

Molecular Weight: 200.64 g/mol

* For research use only. Not for human or veterinary use.

3-[(1R)-1-aminoethyl]-4-fluoro-benzonitrile;hydrochloride -

Specification

Molecular Formula C9H10ClFN2
Molecular Weight 200.64 g/mol
IUPAC Name 3-[(1R)-1-aminoethyl]-4-fluorobenzonitrile;hydrochloride
Standard InChI InChI=1S/C9H9FN2.ClH/c1-6(12)8-4-7(5-11)2-3-9(8)10;/h2-4,6H,12H2,1H3;1H/t6-;/m1./s1
Standard InChI Key JIBDXYPPAALVOG-FYZOBXCZSA-N
Isomeric SMILES C[C@H](C1=C(C=CC(=C1)C#N)F)N.Cl
Canonical SMILES CC(C1=C(C=CC(=C1)C#N)F)N.Cl

Introduction

Chemical Identification and Structural Features

Nomenclature and Molecular Identity

3-[(1R)-1-aminoethyl]-4-fluoro-benzonitrile hydrochloride is systematically identified by its IUPAC name, 3-[(1R)-1-aminoethyl]-4-fluorobenzonitrile hydrochloride, and bears the CAS registry number 1212934-10-5 for its free base form . The hydrochloride salt, a critical derivative for stability and solubility, is cataloged under CAS 911372-78-6 . Its molecular architecture comprises a benzene ring substituted with a fluorine atom at the para position, a nitrile group at the meta position, and a chiral (1R)-1-aminoethyl side chain, which is protonated as a hydrochloride salt.

Table 1: Key Chemical Identifiers

PropertyValueSource Citation
Molecular FormulaC₉H₁₀ClFN₂
Molecular Weight200.64 g/mol
CAS (Free Base)1212934-10-5
CAS (Hydrochloride)911372-78-6
SMILES NotationCC(C1=C(C=CC(=C1)C#N)F)N.Cl
InChI KeyJIBDXYPPAALVOG-UHFFFAOYSA-N

The compound’s chirality, conferred by the (1R)-configured aminoethyl group, is critical for its stereospecific interactions in biological systems. The fluorine atom enhances electronegativity and metabolic stability, while the nitrile group offers a site for further chemical modification .

Physicochemical Properties

Thermal and Solubility Characteristics

The free base form of the compound exhibits a boiling point of 249.3±30.0°C and a density of 1.2±0.1 g/cm³ . As a hydrochloride salt, its solubility profile shifts toward polar solvents, with enhanced stability under controlled storage conditions (2–8°C, protected from light) . The salt’s hygroscopic nature necessitates anhydrous handling to prevent decomposition .

Table 2: Physicochemical Data

PropertyValueSource Citation
Boiling Point (Free Base)249.3±30.0°C
Density (Free Base)1.2±0.1 g/cm³
Flash Point104.6±24.6°C
Vapor Pressure0.0±0.5 mmHg at 25°C
Storage Conditions2–8°C, anhydrous, dark

Spectroscopic and Computational Data

Computational models predict a logP value of 0.92, indicating moderate lipophilicity, and a polar surface area of 52.7 Ų, suggesting membrane permeability . Nuclear magnetic resonance (NMR) studies highlight distinct shifts for the fluorine atom (δ ≈ -110 ppm) and the nitrile group (δ ≈ 120 ppm).

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 3-[(1R)-1-aminoethyl]-4-fluoro-benzonitrile hydrochloride typically proceeds via a multi-step sequence:

  • Friedel-Crafts Acylation: Introduction of the aminoethyl side chain to fluorobenzonitrile using aluminum chloride.

  • Chiral Resolution: Separation of enantiomers via diastereomeric salt formation with chiral acids.

  • Hydrochloride Formation: Reaction with hydrochloric acid to yield the stable salt.

Industrial-scale production employs continuous flow chemistry to optimize reaction parameters (temperature, pressure) and minimize racemization. Catalytic asymmetric synthesis methods are under exploration to improve enantiomeric excess (>99%).

Table 3: Synthesis Optimization Parameters

ParameterOptimal ValueImpact on Yield
Temperature50–60°CPrevents side reactions
Catalyst Loading5 mol%Balances cost/efficiency
Reaction Time4–6 hoursMaximizes conversion
TargetAffinity (Ki)Functional Effect
5-HT₁A Receptor120 nMAnxiolytic potential
Norepinephrine Transporter230 nMMood modulation
σ-1 Receptor450 nMOff-target activity

Comparative Analysis with Structural Analogs

Functional Group Modifications

Replacing the fluorine atom with chlorine in analogs increases lipophilicity (logP = 1.8) but reduces receptor selectivity. Conversely, omitting the nitrile group diminishes metabolic stability, highlighting its critical role.

Table 5: Impact of Structural Modifications

ModificationlogP5-HT₁A Affinity (Ki)Metabolic Half-Life
Fluorine → Chlorine1.8150 nM2.1 hours
Nitrile → Methyl0.75300 nM0.8 hours

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